molecular formula C10H9F3O6S B13435588 Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 145645-18-7

Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B13435588
CAS No.: 145645-18-7
M. Wt: 314.24 g/mol
InChI Key: ZVJPMHSTMCREFK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group, a trifluoromethylsulfonyl group, and a methyl ester group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-methoxybenzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group is highly reactive and can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The methoxy and ester groups also contribute to its overall chemical behavior, affecting its solubility, stability, and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethylsulfonyl group in benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester makes it unique compared to other similar compounds. This group imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific reactions that other compounds cannot .

Properties

CAS No.

145645-18-7

Molecular Formula

C10H9F3O6S

Molecular Weight

314.24 g/mol

IUPAC Name

methyl 2-methoxy-6-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H9F3O6S/c1-17-6-4-3-5-7(8(6)9(14)18-2)19-20(15,16)10(11,12)13/h3-5H,1-2H3

InChI Key

ZVJPMHSTMCREFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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